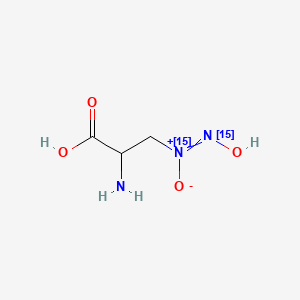

![molecular formula C12H13N3 B561941 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine CAS No. 1020719-03-2](/img/structure/B561941.png)

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

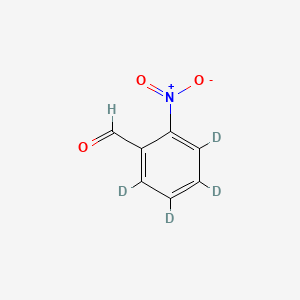

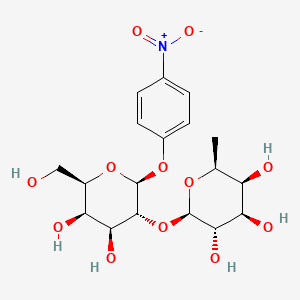

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 202.27 . It is a solid substance that is soluble in Chloroform, Dichloromethane, DMF, and Methanol .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine is represented by the formula C12H13N3 . The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with an amino group, a phenyl group, and a methyl-d3 amino group .Physical And Chemical Properties Analysis

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine is a solid substance . It is soluble in Chloroform, Dichloromethane, DMF, and Methanol . It should be stored at -20° C .Scientific Research Applications

Reactivity and Interaction with DNA

- 2-Amino-5-phenylpyridine and its derivatives, including 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine, have been studied for their reactivity with DNA. Research shows that the N-acetoxy metabolite of this compound reacts with DNA, leading to the formation of adducts and acetylation of nucleosides (Saris et al., 1995).

Synthesis and Carcinogenic Properties

- Synthesis of heterocyclic N-acetoxyarylamines related to 2-Amino-5-phenylpyridine has been explored, focusing on their interaction with DNA and potential carcinogenic properties (Lutgerink et al., 1989).

- Comparative studies of the carcinogenicity of 2-Amino-5-phenylpyridine with other known carcinogens have been conducted, providing insights into its mutagenic and carcinogenic potential (Dooley et al., 1988).

Antitumor Agents

- Research into antitumor agents includes the synthesis of 2-formyl-4-aminophenylpyridine thiosemicarbazones, related to the structure of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine, showing significant antineoplastic activity (Agrawal et al., 1975).

Amination and Ligand Design

- Studies on the Chichibabin Amination of 5-Phenylpyrimidine and Phenylpyrazine, which can be related to the chemical behavior of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine, have been conducted, offering insights into the synthetic pathways and reactivity of similar compounds (Breuker et al., 1986).

Complex Formation and Binding Studies

- Research on the formation of iron and cobalt complexes with ligands structurally related to 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine provides insights into potential applications in complex formation and anion binding (Telfer et al., 2003).

properties

IUPAC Name |

5-phenyl-3-N-(trideuteriomethyl)pyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZARKLLLBRWNNV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC(=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=C(N=CC(=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675606 |

Source

|

| Record name | N~3~-(~2~H_3_)Methyl-5-phenylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-03-2 |

Source

|

| Record name | N~3~-(~2~H_3_)Methyl-5-phenylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

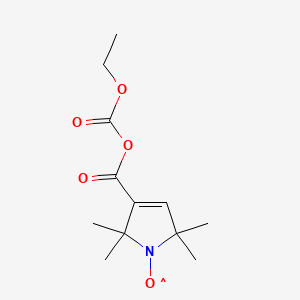

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

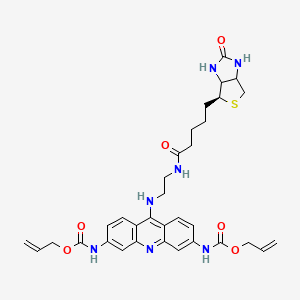

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)

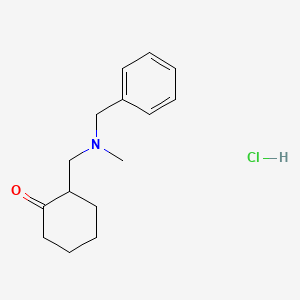

![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)